Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate
Description
Properties
Molecular Formula |
C11H12F2O3 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate |
InChI |
InChI=1S/C11H12F2O3/c1-4-16-11(14)7-5-8(15-3)6(2)9(12)10(7)13/h5H,4H2,1-3H3 |
InChI Key |
OZNFBODWFCCBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)F)C)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate typically involves:
- Selective introduction of fluorine atoms at the 2 and 3 positions of the aromatic ring.
- Methoxylation at the 5-position.
- Methylation at the 4-position.
- Esterification to form the ethyl benzoate moiety.
The key challenges are the regioselective fluorination and the preservation of sensitive functional groups during subsequent transformations.
Fluorination Techniques
Selective difluorination at the 2 and 3 positions is commonly achieved via:
- Nucleophilic aromatic substitution (SNAr) using fluorinated anilines or fluorobenzenes as starting materials.
- Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorines at desired positions.
For example, 2,3-difluoroaniline derivatives can serve as precursors, which upon further functional group transformations yield the difluorinated benzoate structure.
Methoxylation and Methylation
- The methoxy group at the 5-position is introduced via methylation of the corresponding hydroxy group, often using methylating agents such as trimethyloxonium tetrafluoroborate or methyl iodide in the presence of a base.
- The methyl group at the 4-position can be introduced via Friedel-Crafts alkylation or by using methyl-substituted starting materials.
Esterification
The final step involves the formation of the ethyl ester, which can be achieved by:
- Acyl chloride method : Conversion of the corresponding carboxylic acid to the acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), followed by reaction with ethanol in the presence of a base such as triethylamine.
- Direct esterification : Using ethanol and acid catalysts under reflux conditions.
Detailed Synthetic Route Example
A representative synthetic route adapted from recent literature on related difluorophenyl benzoates is as follows:
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Starting material | 2,3-difluoroaniline or 2,3-difluorobenzene derivative | Difluorinated aromatic intermediate |
| 2 | Methoxylation | Trimethyloxonium tetrafluoroborate, base, solvent | 5-methoxy substituted intermediate |
| 3 | Methylation | Friedel-Crafts alkylation or methyl-substituted precursor | 4-methyl substituted intermediate |
| 4 | Carboxylation | Oxidation of aldehyde or side-chain modification | Corresponding benzoic acid derivative |
| 5 | Esterification | SOCl2 or (COCl)2, followed by ethanol, triethylamine | This compound |
Research Findings and Notes
- The use of trimethyloxonium tetrafluoroborate is noted for efficient methylation of hydroxy groups to methoxy groups without affecting other sensitive functionalities.
- Fluorination steps require careful control to avoid over-fluorination or undesired substitution patterns.
- Esterification via acid chlorides is preferred for higher yields and purity.
- Protective groups such as tert-butoxycarbonyl (Boc) may be used in intermediates to protect amines or hydroxyl groups during multi-step syntheses.
- The synthetic route may involve rearrangement and cyclization steps to achieve the aromatic benzoate structure with proper substitution patterns.
Comparative Table of Preparation Conditions
| Step | Method/Reaction Type | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Fluorination | SNAr or electrophilic fluorination | 2,3-difluoroaniline, Selectfluor, NFSI | High regioselectivity possible | Requires careful control to avoid side reactions |
| Methoxylation | Methylation of phenol group | Trimethyloxonium tetrafluoroborate, base | Mild conditions, selective | Sensitive to moisture |
| Methylation | Friedel-Crafts alkylation | Methyl chloride, Lewis acid catalyst | Direct introduction of methyl | Possible polyalkylation |
| Carboxylation | Oxidation or side-chain modification | KMnO4, CrO3, or other oxidants | Effective for benzoic acid formation | Over-oxidation risk |
| Esterification | Acid chloride formation + esterification | SOCl2 or (COCl)2, ethanol, base | High yield, clean reaction | Handling of corrosive reagents |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 2,3-difluoro-5-methoxy-4-methylbenzaldehyde.
Reduction: Formation of 2,3-difluoro-5-methoxy-4-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate is an organic compound with the molecular formula and a molecular weight of approximately 230.21 g/mol. It is a benzoate ester with two fluorine atoms at the 2 and 3 positions, a methoxy group at the 5 position, and a methyl group at the 4 position on the aromatic ring. This compound has potential applications in pharmaceuticals and agrochemicals due to its structural features and properties.
Potential Applications
This compound has potential applications in various fields:
- Pharmaceuticals: It can be used as an intermediate in the synthesis of drug candidates.
- Agrochemicals: It can be used as a building block in the synthesis of pesticides and herbicides.
- Materials Science: It can be used to create new materials with specific properties.
Similar Compounds
Some compounds share structural similarities with this compound:
- Ethyl 3,5-difluoro-4-methoxybenzoate
- Methyl 2-amino-4-methoxybenzoate
- Methyl 3-amino-4-methoxybenzoate
Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate has diverse biological activities and is used in medicinal chemistry and pharmacology.
Biological Activities of Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies
- Anticancer Research: The compound effectively sensitized cancer cells to conventional therapies like cisplatin, suggesting its role as an adjuvant treatment option. A study demonstrated a >13-fold increase in cytotoxicity when combined with standard treatments.
- Antimicrobial Efficacy: Research focused on its application against resistant bacterial strains, indicating promising results that could lead to new antibiotic formulations. This compound exhibited significant activity against multi-drug resistant strains.
Mechanism of Action
The mechanism of action of Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The methoxy and methyl groups contribute to its binding affinity with target proteins, potentially inhibiting their function. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Structural Analogs in Halogenated Benzoate Esters
The following compounds share a benzoate ester backbone with variations in substituents, influencing their chemical behavior and applications:
Key Observations :
Comparison with Discontinued Halogenated Benzenes
Other discontinued halogenated benzenes listed in the same category include:
- 4-(2,4-Difluorophenoxy)butyl ethyl sulfide (CAS: 1021008-32-1): A sulfur-containing derivative with a phenoxy chain, differing significantly in backbone structure and functional groups .
- 4-(2-Chloro-6-nitrophenyl)morpholine (CAS: 2586125-76-8): Incorporates a morpholine ring and nitro group, suggesting divergent applications in medicinal chemistry .
Functional Comparison with Pesticide Derivatives
For example:
- Metsulfuron methyl ester : Contains a triazine ring and sulfonylurea group, enabling herbicidal activity via acetolactate synthase inhibition .
- Diflufenican: A pyridinecarboxamide with trifluoromethyl groups, acting as a carotenoid biosynthesis inhibitor .
The target compound lacks these specialized functional groups, suggesting distinct mechanisms and applications.
Research Findings and Data Limitations
- Synthesis and Stability : The discontinuation of this compound may relate to challenges in synthesis scalability, stability under storage, or supersession by more efficacious analogs .
- Property Data Gaps : Detailed physicochemical data (e.g., melting point, solubility) for the target compound and its analogs are unavailable in the provided evidence, limiting quantitative comparisons.
Biological Activity
Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique fluorinated aromatic structure that enhances its metabolic stability and binding affinity to various biological targets. The presence of fluorine atoms can significantly influence the compound's interaction with enzymes and receptors through hydrophobic interactions and hydrogen bonding.
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to modulate key cellular pathways. The compound may act on multiple targets within the cell, including:
- Enzymatic Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : Its structure allows for interaction with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activities against a range of pathogens. For instance, studies have shown that certain derivatives possess potent inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungal species.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably:
- Cytotoxicity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed IC50 values ranging from 4.84 μM to 9.62 μM against human cancer cell lines such as MGC-803 and A549 .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 4.84 | Induces apoptosis and inhibits colony formation |
| A549 | 7.24 | Alters mitochondrial membrane potential and ROS levels |
The compound's ability to induce apoptosis has been linked to increased reactive oxygen species (ROS) levels and mitochondrial dysfunction .
Case Studies
- Study on Cytotoxicity : A recent study evaluated the antiproliferative effects of this compound derivatives on several cancer cell lines. Results indicated that compounds derived from this scaffold exhibited enhanced cytotoxicity compared to their parent structures .
- Mechanistic Insights : Another investigation focused on understanding the mechanism behind the compound's anticancer activity. It was found that treatment with this compound led to significant apoptosis in cancer cells via mitochondrial pathways .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate?
Methodological Answer: The synthesis typically involves esterification of the corresponding benzoic acid derivative. A common approach includes:
- Reagents : Ethanol, glacial acetic acid (catalyst), substituted benzaldehyde intermediates.
- Procedure : Reflux the benzoic acid derivative with ethanol and catalytic acetic acid for 4–6 hours, followed by solvent evaporation under reduced pressure and purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) .
Q. Table 1: Representative Synthesis Conditions
| Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | Glacial AcOH | 80–85 | 65–70 | >95 |
| THF | H₂SO₄ | 70–75 | 55–60 | 90–95 |
Key Considerations : Solvent polarity impacts reaction efficiency. Ethanol minimizes side reactions compared to THF .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR : Use H and F NMR to confirm substituent positions and fluorine coupling patterns. For example, F NMR resolves 2,3-difluoro substitution via distinct chemical shifts (e.g., δ -110 to -125 ppm) .
- X-ray Crystallography : Employ SHELX software for structural validation. SHELXL refines small-molecule structures using high-resolution data, resolving positional disorder (common in methoxy/methyl groups) .
- Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₃F₂O₃: calc. 267.08, observed 267.07) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
Methodological Answer: Contradictions may arise from rotameric forms or impurities. Strategies include:
- Variable-Temperature NMR : Probe dynamic effects (e.g., coalescence of split peaks at elevated temps).
- HPLC-PDA-MS : Detect impurities via reverse-phase chromatography (C18 column, 0.1% formic acid in H₂O/MeCN) .
- Recrystallization : Use hexane/ethyl acetate to isolate pure crystals for X-ray validation .
Case Study : A 2024 study reported anomalous H NMR signals due to residual solvent. Repetitive drying under vacuum resolved the issue .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model fluorine’s electron-withdrawing effects. For example, calculate Fukui indices to identify reactive sites (e.g., C-4 methyl group as a potential target for oxidation) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics.
Q. Table 2: Computed Reactivity Parameters
| Position | Fukui Index (f⁻) | Partial Charge (e) |
|---|---|---|
| C-2 (F) | 0.12 | -0.45 |
| C-4 (CH₃) | 0.08 | -0.12 |
Q. How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Modifications : Replace methoxy with ethoxy or halogen substituents (e.g., Cl, Br) to study electronic effects.
- Bioactivity Assays : Test analogs using MTT cytotoxicity assays (IC₅₀ determination) or antimicrobial disk diffusion .
- Key Finding : Fluorine at C-2/C-3 enhances metabolic stability, while methoxy at C-5 improves solubility .
Q. Table 3: SAR of Selected Analogs
| Substituent (C-5) | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| -OCH₃ | 12.3 | 0.45 |
| -OCF₃ | 8.7 | 0.12 |
| -Cl | 18.9 | 0.08 |
Q. How to address discrepancies in reported bioactivity data across studies?
Methodological Answer: Discrepancies often stem from assay conditions or purity. Mitigation strategies:
- Standardized Assays : Use the MTT protocol (Mosmann, 1983) with controlled cell lines (e.g., HeLa) and DMSO vehicle (<0.1% v/v) .
- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, 220 nm detection) .
- Replication : Cross-validate results in independent labs using identical synthetic batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
